1-[(2-Methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Description
1-[(2-Methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a substituted piperazine derivative featuring two distinct aromatic substituents: a 2-methoxyphenylmethyl group and a 4-nitrophenylmethyl group. Piperazine derivatives are widely studied for their pharmacological properties, particularly as ligands for neurotransmitter receptors such as dopamine and serotonin receptors. The 2-methoxyphenyl moiety is a common structural motif in dopaminergic ligands, while the 4-nitrophenyl group introduces electron-withdrawing properties that may enhance binding affinity or metabolic stability .
This compound is synthesized via reductive amination or nucleophilic substitution reactions, often starting from intermediates like 1-(2-methoxyphenyl)piperazine and nitro-substituted benzyl halides (e.g., 4-nitrobenzyl chloride) . Its structural complexity allows for targeted interactions with receptors, making it a candidate for neurological and psychiatric drug development.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-25-19-5-3-2-4-17(19)15-21-12-10-20(11-13-21)14-16-6-8-18(9-7-16)22(23)24/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGILPRMMUWFYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386870 | |
| Record name | 1-[(2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5885-07-4 | |
| Record name | 1-[(2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy or nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Methoxyphenyl aldehyde or methoxybenzoic acid.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-[(2-Methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine serves as a building block in organic synthesis. Its structural features allow for the development of more complex molecules, which can be utilized in various chemical reactions such as:
- Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The nitro group can be reduced to an amine.
- Substitution Reactions : The piperazine ring can undergo nucleophilic substitutions, facilitating further functionalization.
Biology
In biological research, this compound has been studied for its interactions with various biological targets, including receptors and enzymes. Its unique functional groups may enhance its binding affinity and specificity, making it a candidate for:
- Receptor Studies : Investigating its potential as a ligand for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in neuropharmacology.
- Enzyme Inhibition : Exploring its role as an inhibitor for specific enzymes related to disease pathways.
Medicine
The therapeutic potential of this compound is under investigation for:
- Drug Development : As a precursor in the synthesis of new pharmacological agents targeting psychiatric disorders.
- Anticancer Research : Evaluating its cytotoxic properties against various cancer cell lines, potentially leading to novel anticancer therapies.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for:
- Chemical Manufacturing : Serving as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
- Material Science : Contributing to the development of polymeric materials with enhanced properties.
Case Studies
- Neuropharmacological Effects : A study investigated the binding affinities of various piperazine derivatives at serotonin receptors. The findings indicated that modifications on the piperazine ring significantly influence receptor interaction profiles, suggesting that compounds like this compound may exhibit enhanced therapeutic effects due to their unique substituents.
- Cytotoxicity Testing : In vitro studies have shown that piperazine derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. The specific combination of methoxy and nitro groups on this compound may lead to improved efficacy compared to other derivatives lacking these functionalities.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and nitro groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparison of Dopamine D2 Receptor Affinities
Key Findings:
- Nitro Group Position: Para-substitution (4-nitro) in the target compound vs. ortho-substitution (2-nitro) in Compound 20 leads to differences in affinity. Compound 20’s Ki of 30.6 nM suggests that ortho-nitro placement enhances D2DAR binding compared to meta-nitro (Compound 25, Ki = 54 nM) .
- Linker Flexibility: The rigid piperidine linker in Compound 20 may stabilize interactions with Asp 114 in D2DAR’s orthosteric site via salt bridges, whereas the target compound’s direct benzyl groups may limit conformational adaptability .
Serotonin 5-HT1A Receptor Ligands
N-arylpiperazines are also prominent 5-HT1A receptor modulators. Structural similarities exist between the target compound and 5-HT1A ligands, but substituent variations dictate receptor selectivity (Table 2).
Table 2: 5-HT1A Receptor Affinity of Selected Analogues
Key Findings:
- The target compound’s 4-nitrophenylmethyl group lacks the extended linker (e.g., phthalimido-butyl in NAN 190) critical for 5-HT1A antagonism. This explains its likely preference for D2DAR over 5-HT1A receptors .
- Neutral antagonists like NAN 190 exhibit potent inhibition of bladder contractions, highlighting how structural nuances dictate therapeutic applications .
Antibacterial and Antitumor Activities
Piperazine derivatives with 2-methoxyphenyl or nitrophenyl groups display diverse biological activities (Table 3).
Table 3: Non-Neurological Activities of Related Compounds
Key Findings:
Biological Activity
1-[(2-Methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine (CAS No. 5885-07-4) is a piperazine derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This compound features a methoxyphenyl group and a nitrophenyl group, which contribute to its unique pharmacological profile.
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341.404 g/mol
- LogP : 3.32 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been shown to bind to serotonin receptors, particularly the 5-HT7 receptor, which plays a crucial role in mood regulation and cognitive functions. The nitro group in the compound can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, potentially influencing various signaling pathways.
Biological Activity Overview
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a probe for mapping dopamine D2 receptors.
Table 1: Summary of Biological Activities
| Activity Type | Target Receptor/Mechanism | Affinity (Ki) | Reference |
|---|---|---|---|
| Serotonin Receptor | 5-HT7 | Ki = 2.6 nM | |
| Dopamine Receptor | D2 DAR | Ki = 54 nM | |
| Antiviral Potential | Various viral targets | Not specified |
Serotonin Receptor Antagonism
A study demonstrated that this compound acts as a potent antagonist at the serotonin 5-HT7 receptor with a binding affinity of Ki = 2.6 nM. This suggests potential applications in treating mood disorders and anxiety-related conditions by modulating serotonergic signaling .
Dopamine D2 Receptor Interaction
Research involving docking studies revealed that this compound can effectively bind to dopamine D2 receptors, with an affinity of Ki = 54 nM. The interaction was characterized by stable docking orientations, suggesting its potential as a lead compound for developing treatments for disorders associated with dopaminergic dysfunction .
Antiviral Activity
Although specific antiviral activities were not detailed for this compound, related studies on piperazine derivatives indicate promising antiviral properties against various pathogens. The structural characteristics of this compound suggest potential efficacy against viral targets, warranting further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
